N-methyl-N-prop-2-enoxyaniline
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Overview
Description
N-methyl-N-prop-2-enoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a prop-2-enoxy group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-enoxyaniline can be achieved through several methods. One common approach involves the reaction of N-methylaniline with prop-2-enol under suitable conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-prop-2-enoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more substituents on the aniline ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-prop-2-enoxybenzene, while reduction could produce N-methyl-N-prop-2-enylamine.
Scientific Research Applications
N-methyl-N-prop-2-enoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-N-prop-2-enoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen atom.
N-prop-2-enylaniline: Contains a prop-2-enyl group instead of a prop-2-enoxy group.
N-methyl-N-prop-2-ynylaniline: Features a prop-2-ynyl group, adding an additional level of complexity.
Uniqueness
N-methyl-N-prop-2-enoxyaniline is unique due to the presence of both a methyl and a prop-2-enoxy group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
77102-32-0 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-3-9-12-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
FYEZCGHRDYHDQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
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